

## cross-reactivity profiling of umbralisib against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Umbralisib |           |
| Cat. No.:            | B560156    | Get Quote |

# Umbralisib: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **umbralisib**, a dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ). **Umbralisib** was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), although this approval was later withdrawn.[1] [2] This document summarizes available quantitative data on its cross-reactivity against other kinases, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.

#### **Executive Summary**

**Umbralisib** is a kinase inhibitor with primary targets being PI3K $\delta$  and CK1 $\epsilon$ .[2][3] Preclinical studies have demonstrated its high selectivity for the delta isoform of PI3K over other class I isoforms ( $\alpha$ ,  $\beta$ , and  $\gamma$ ). This selectivity is thought to contribute to a more manageable safety profile compared to less selective PI3K inhibitors.[4][5][6] Off-target activity has been noted against a mutated form of the ABL1 kinase.[1][3] A comprehensive screen of **umbralisib** against a panel of 442 kinases was performed during its development, as referenced in FDA documents; however, the detailed results of this broad kinome scan are not publicly available.



## **Cross-Reactivity Profile of Umbralisib**

The following tables summarize the available quantitative data on the inhibitory activity of **umbralisib** against its primary targets and other kinases.

Table 1: Umbralisib Activity against Primary Targets and

**PI3K Isoforms** 

| Target | Method                     | Value                     | Selectivity vs.<br>Pl3Kδ | Reference |
|--------|----------------------------|---------------------------|--------------------------|-----------|
| ΡΙ3Κδ  | IC50                       | 22.2 nM                   | -                        | [7]       |
| Kd     | -                          | -                         | [4]                      |           |
| ΡΙ3Κα  | Kd                         | >1500-fold less<br>potent | >1500x                   | [4][6]    |
| IC50   | >1000-fold less<br>potent  | >1000x                    | [7]                      |           |
| РІЗКβ  | Kd                         | >1500-fold less<br>potent | >1500x                   | [4][6]    |
| IC50   | >30-50-fold less<br>potent | >30-50x                   | [7]                      |           |
| РІЗКу  | Kd                         | ~225-fold less<br>potent  | ~225x                    | [4][6]    |
| IC50   | >15-50-fold less<br>potent | >15-50x                   | [7]                      |           |
| CK1ε   | EC50                       | 6.0 μΜ                    | -                        | [8]       |
| IC50   | 37 nM                      | -                         |                          |           |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant. Note the variability in reported CK1ɛ inhibition, which may be due to different assay conditions.



**Table 2: Other Known Kinase Interactions** 

| Target              | Activity                                  | Reference |
|---------------------|-------------------------------------------|-----------|
| ABL1 (mutated form) | Inhibition observed in biochemical assays | [1][3]    |

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the signaling pathways affected by **umbralisib** and a general workflow for kinase inhibitor profiling.



Click to download full resolution via product page

Caption: PI3Kδ Signaling Pathway in B-Cells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Umbralisib: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]



- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [cross-reactivity profiling of umbralisib against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560156#cross-reactivity-profiling-of-umbralisib-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com